Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate
Description
Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate is a complex organic compound known for its unique chemical structure and properties
Properties
IUPAC Name |
methyl 2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl]sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO6S2/c1-24-12(20)8-27(22,23)11-6-7-26-13(11)14(21)19-9-2-4-10(5-3-9)25-15(16,17)18/h2-7H,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVFHHXFZUQISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienyl sulfonyl intermediate: This step involves the sulfonylation of a thienyl compound using a sulfonyl chloride reagent under basic conditions.
Coupling with the anilino derivative: The thienyl sulfonyl intermediate is then coupled with a 4-(trifluoromethoxy)aniline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Esterification: The final step involves the esterification of the resulting compound with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-{[4-(methoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate
- Methyl 2-[(2-{[4-(fluoro)anilino]carbonyl}-3-thienyl)sulfonyl]acetate
- Methyl 2-[(2-{[4-(chloro)anilino]carbonyl}-3-thienyl)sulfonyl]acetate
Uniqueness
Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
